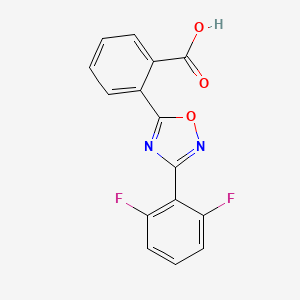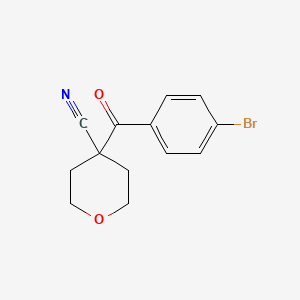
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-(trifluoromethyl)pyrimidine and an amine derivative.
Introduction of the Propanoate Group: The propanoate group is introduced via esterification, where the pyrimidine derivative reacts with methyl propanoate under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification methods to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered oxidation states.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for its use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the propanoate moiety.
Saflufenacil: A pyrimidine derivative with similar structural features, used as a herbicide.
Fluoxetine: Although structurally different, it contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
Methyl 3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)propanoate is unique due to the combination of its pyrimidine core, trifluoromethyl group, and propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClF3N3O2 |
|---|---|
Peso molecular |
283.63 g/mol |
Nombre IUPAC |
methyl 3-[[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C9H9ClF3N3O2/c1-18-7(17)2-3-14-6-4-5(9(11,12)13)15-8(10)16-6/h4H,2-3H2,1H3,(H,14,15,16) |
Clave InChI |
SBYSIBARABZYQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC1=NC(=NC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)






![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

